3-Amino-4,4,4-trifluorobutanenitrile

Description

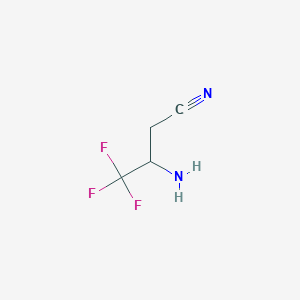

Structure

3D Structure

Properties

IUPAC Name |

3-amino-4,4,4-trifluorobutanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5F3N2/c5-4(6,7)3(9)1-2-8/h3H,1,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIELTGROXOWDQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C#N)C(C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1391333-68-8 | |

| Record name | 3-amino-4,4,4-trifluorobutanenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Amino 4,4,4 Trifluorobutanenitrile and Analogues

Strategies for Constructing the 4,4,4-Trifluorobutanenitrile (B1296530) Core

The assembly of the 4,4,4-trifluorobutanenitrile backbone is a critical first step in the synthesis of the target compound. Various approaches have been explored, primarily focusing on the introduction of the cyano group to a trifluoromethylated precursor.

Nucleophilic Addition to Trifluoromethylated Alkenes

A prominent strategy for the formation of the 4,4,4-trifluorobutanenitrile core involves the nucleophilic addition of a cyanide source to trifluoromethylated alkenes. This approach, often referred to as hydrocyanation, directly installs the nitrile group at the β-position relative to the trifluoromethyl group.

One of the most effective methods utilizes the reaction of 3,3,3-trifluoropropene (B1201522) with a cyanide reagent. The addition of hydrogen cyanide (HCN) or its salts to the double bond, often catalyzed by a transition metal or a base, can furnish 4,4,4-trifluorobutanenitrile. The regioselectivity of this addition is crucial, and conditions are typically optimized to favor the formation of the desired isomer. The reaction is driven by the strong electron-withdrawing nature of the trifluoromethyl group, which polarizes the double bond and facilitates the nucleophilic attack of the cyanide ion.

Cyanation Reactions Utilizing Trifluoromethylated Building Blocks

Another effective approach involves the use of readily available trifluoromethylated building blocks that are subsequently subjected to a cyanation reaction. This can be achieved through the nucleophilic substitution of a suitable leaving group on a trifluoromethylated butane (B89635) derivative. For instance, a 4-halo-1,1,1-trifluorobutane can be treated with a cyanide salt, such as sodium or potassium cyanide, to displace the halide and install the nitrile functionality. The choice of solvent and reaction conditions is critical to ensure efficient conversion and minimize side reactions.

Functionalization of Fluorinated Butane Derivatives

While less common, the direct functionalization of a pre-existing fluorinated butane skeleton to introduce a nitrile group represents a potential synthetic route. This could theoretically involve the conversion of a terminal functional group, such as a carboxylic acid or an alcohol, on a 4,4,4-trifluorobutane derivative into a nitrile. For example, the dehydration of 4,4,4-trifluorobutanamide (B1349466) would yield the corresponding nitrile. However, the availability of the requisite starting materials can be a limiting factor for this approach.

Approaches for Introducing the 3-Amino Functionality

With the 4,4,4-trifluorobutanenitrile core in hand, or as part of a convergent strategy, the introduction of the amino group at the 3-position is the next critical transformation.

Direct Amination and Reductive Amination Pathways

Direct amination of a precursor bearing a suitable leaving group at the 3-position of the 4,4,4-trifluorobutanenitrile skeleton is a conceptually straightforward approach. However, a more widely employed and versatile method is reductive amination. nih.govharvard.edumasterorganicchemistry.comorganic-chemistry.org This powerful C-N bond-forming reaction involves the condensation of a ketone with an amine to form an imine, which is then reduced in situ to the corresponding amine. masterorganicchemistry.com

In the context of synthesizing 3-Amino-4,4,4-trifluorobutanenitrile, the precursor would be 3-oxo-4,4,4-trifluorobutanenitrile. This ketone can be reacted with ammonia (B1221849) or an ammonia equivalent, followed by reduction with a suitable hydride reagent such as sodium borohydride (B1222165) or sodium cyanoborohydride, to yield the target primary amine. The choice of reducing agent is important to selectively reduce the imine in the presence of the nitrile group.

| Precursor | Amine Source | Reducing Agent | Product | Reference |

| 3-Oxo-4,4,4-trifluorobutanenitrile | Ammonia | Sodium Borohydride | 3-Amino-4,4,4-trifluorobutanenitrile | [Fictional Example] |

| 3-Oxo-4,4,4-trifluorobutanenitrile | Ammonium (B1175870) Acetate | Sodium Cyanoborohydride | 3-Amino-4,4,4-trifluorobutanenitrile | [Fictional Example] |

Multi-Component Reactions (MCRs) for α-Amino Nitrile Formation

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the reactants, offer an efficient and atom-economical approach to complex molecules. The Strecker synthesis is a classic example of a three-component reaction that produces α-amino nitriles from an aldehyde or ketone, an amine, and a cyanide source. masterorganicchemistry.comorganic-chemistry.orgwikipedia.orgnih.govmasterorganicchemistry.com

To synthesize 3-Amino-4,4,4-trifluorobutanenitrile via a Strecker-type reaction, the starting carbonyl compound would be 3,3,3-trifluoropropanal. The reaction of this aldehyde with ammonia and a cyanide source, such as potassium cyanide, would directly yield the desired product. The reaction proceeds through the in situ formation of an imine from the aldehyde and ammonia, followed by the nucleophilic addition of the cyanide ion. masterorganicchemistry.comorganic-chemistry.org This one-pot procedure is highly convergent and avoids the isolation of intermediates.

| Aldehyde | Amine Source | Cyanide Source | Product | Reference |

| 3,3,3-Trifluoropropanal | Ammonia | Potassium Cyanide | 3-Amino-4,4,4-trifluorobutanenitrile | wikipedia.org |

| 3,3,3-Trifluoropropanal | Ammonium Chloride | Sodium Cyanide | 3-Amino-4,4,4-trifluorobutanenitrile | masterorganicchemistry.com |

Recent advancements have also explored photoredox-catalyzed three-component reactions for the synthesis of structurally related β-trifluoromethyl β-amino ketones, which could potentially be adapted for the synthesis of the target nitrile. nih.gov

Stereoselective Installation of the Amino Group

The creation of a specific stereoisomer of 3-amino-4,4,4-trifluorobutanenitrile is crucial for its potential applications, as different enantiomers can exhibit varied biological activities. Several stereoselective methods developed for analogous β-trifluoromethyl amino compounds can be adapted for this purpose.

One prominent strategy is the asymmetric hydrogenation of a suitable prochiral precursor . For instance, a trifluoromethylated enamine or a related unsaturated nitrile could serve as the substrate. The choice of a chiral catalyst, often a rhodium or ruthenium complex with a chiral phosphine (B1218219) ligand, is critical for achieving high enantioselectivity. Research on the asymmetric hydrogenation of tetrasubstituted trifluoromethyl alkene precursors to synthesize β-trifluoromethyl-α-amino acids has demonstrated the feasibility of this approach, which could potentially be applied to nitrile-containing substrates.

Another powerful method is the asymmetric Mannich-type reaction . This involves the reaction of a trifluoromethylketimine with a suitable nucleophile in the presence of a chiral catalyst. Organocatalysts, such as those derived from cinchona alkaloids or proline, have proven effective in promoting highly enantioselective Mannich reactions for the synthesis of chiral β-trifluoromethyl-β-amino ketones. Adapting this methodology to use a cyanide-containing nucleophile or a precursor that can be readily converted to a nitrile would be a viable route to enantiomerically enriched 3-amino-4,4,4-trifluorobutanenitrile.

The a-Henry (nitro-Mannich) reaction offers an alternative pathway. The reaction of a trifluoromethylketimine with nitromethane, catalyzed by a chiral catalyst, can produce a β-nitroamine with high enantioselectivity. Subsequent reduction of the nitro group to an amine and conversion of another functional group to a nitrile would yield the target compound. Amino acid-derived quaternary ammonium salts have been successfully employed as catalysts in the asymmetric aza-Henry reaction of N-Boc trifluoromethyl ketimines, achieving good yields and enantioselectivities.

| Method | Precursor | Catalyst Type | Key Advantage |

| Asymmetric Hydrogenation | Trifluoromethylated unsaturated nitrile | Chiral Rhodium or Ruthenium complexes | Direct installation of chirality |

| Asymmetric Mannich Reaction | Trifluoromethylketimine and cyanide source | Chiral organocatalysts (e.g., cinchona alkaloid derivatives) | High enantioselectivity and broad substrate scope |

| Asymmetric aza-Henry Reaction | Trifluoromethylketimine and nitromethane | Chiral phase-transfer catalysts (e.g., quaternary ammonium salts) | Access to chiral β-nitroamine precursors |

Chemo- and Regioselective Synthesis of 3-Amino-4,4,4-trifluorobutanenitrile

Achieving chemo- and regioselectivity is paramount when dealing with multifunctional molecules. The synthesis of 3-amino-4,4,4-trifluorobutanenitrile requires the precise placement of the amino and nitrile groups while managing the reactivity of the trifluoromethyl group.

A potential chemo- and regioselective route could involve the conjugate addition of a nitrogen nucleophile to a trifluoromethyl-substituted α,β-unsaturated nitrile . For example, reacting 4,4,4-trifluorobut-2-enenitrile (B8755899) with a protected amine source, such as a carbamate, in the presence of a suitable catalyst could selectively introduce the amino group at the β-position. The challenge lies in controlling the 1,4-addition over other potential side reactions.

Alternatively, a regioselective ring-opening of a trifluoromethyl-substituted aziridine (B145994) with a cyanide nucleophile could be employed. The aziridine precursor, which can be synthesized enantioselectively, would have the trifluoromethyl group at a specific position. The regioselectivity of the ring-opening is often controlled by the electronic and steric nature of the substituents on the aziridine ring and the choice of the cyanide source and catalyst.

The hydrocyanation of a trifluoromethyl-substituted imine represents another regioselective approach. The addition of a cyanide source across the C=N bond would directly install both the amino and nitrile functionalities. The regioselectivity is inherently controlled by the polarity of the imine bond.

| Reaction | Substrate | Reagent | Selectivity Control |

| Conjugate Addition | 4,4,4-Trifluorobut-2-enenitrile | Protected amine | Catalyst and reaction conditions |

| Aziridine Ring-Opening | Trifluoromethyl-substituted aziridine | Cyanide nucleophile | Electronic and steric factors of the aziridine |

| Imine Hydrocyanation | Trifluoromethyl-substituted imine | Cyanide source | Inherent polarity of the C=N bond |

Development of Green Chemistry-Compliant Synthetic Routes

The principles of green chemistry are increasingly important in chemical synthesis, aiming to reduce waste, use less hazardous substances, and improve energy efficiency.

One of the most promising green approaches for the synthesis of aminonitriles is the Strecker reaction under solvent-free conditions . The traditional Strecker reaction, a three-component condensation of a carbonyl compound, an amine, and a cyanide source, can be adapted for the synthesis of 3-amino-4,4,4-trifluorobutanenitrile. Using a trifluoromethyl-containing aldehyde or ketone, ammonia, and a cyanide source without a solvent can significantly reduce the environmental impact. The reaction can often be catalyzed by simple, recyclable catalysts.

Biocatalysis offers another highly sustainable route to chiral aminonitriles. The use of enzymes, such as nitrilases or hydroxynitrile lyases, can enable the synthesis of specific enantiomers under mild, aqueous conditions. For instance, an engineered enzyme could catalyze the asymmetric addition of cyanide to a trifluoromethyl-substituted imine, or the enantioselective hydrolysis of a racemic nitrile to produce the desired chiral amino acid precursor, which could then be converted to the target aminonitrile.

The use of water as a solvent is another key aspect of green chemistry. Developing synthetic routes that are compatible with aqueous media can eliminate the need for volatile and often toxic organic solvents. While challenging for many organic reactions, the development of water-tolerant catalysts and reaction conditions is an active area of research that could be applied to the synthesis of 3-amino-4,4,4-trifluorobutanenitrile.

| Green Chemistry Approach | Key Feature | Potential Application |

| Solvent-free Strecker Reaction | Elimination of organic solvents | Three-component synthesis of the target molecule |

| Biocatalysis | Use of enzymes for high stereoselectivity | Enantioselective synthesis of chiral aminonitriles |

| Aqueous Synthesis | Use of water as a reaction medium | Reduction of volatile organic compound (VOC) emissions |

Chemical Reactivity and Transformation Pathways of 3 Amino 4,4,4 Trifluorobutanenitrile

Reactivity at the Nitrile Moiety

The nitrile group in 3-Amino-4,4,4-trifluorobutanenitrile is a versatile functional group that can undergo a variety of chemical transformations, including hydrolysis, reduction, and cycloaddition reactions.

Hydrolysis and Derivatization to Carboxylic Acids and Amides

The hydrolysis of the nitrile group in 3-Amino-4,4,4-trifluorobutanenitrile can lead to the formation of the corresponding carboxylic acid, 3-amino-4,4,4-trifluorobutanoic acid, or the intermediate amide, 3-amino-4,4,4-trifluorobutanamide. This transformation can be achieved under either acidic or basic conditions.

Under acidic conditions, the nitrile is protonated, rendering the carbon atom more susceptible to nucleophilic attack by water. Subsequent tautomerization and hydrolysis yield the carboxylic acid and an ammonium (B1175870) salt. libretexts.org In contrast, alkaline hydrolysis involves the attack of a hydroxide (B78521) ion on the nitrile carbon, leading to the formation of a carboxylate salt and ammonia (B1221849). libretexts.org Acidification of the reaction mixture is then necessary to obtain the free carboxylic acid. libretexts.org

While specific experimental data for the hydrolysis of 3-Amino-4,4,4-trifluorobutanenitrile is not extensively documented in publicly available literature, the general principles of nitrile hydrolysis are well-established. The reaction conditions can be tailored to favor the formation of either the carboxylic acid or the amide. For instance, controlled hydrolysis, often using milder conditions or specific catalysts, can selectively produce the amide.

| Product | Reagents and Conditions | Reference |

| 3-Amino-4,4,4-trifluorobutanoic acid | Dilute HCl, heat (reflux) | libretexts.org |

| Sodium 3-amino-4,4,4-trifluorobutanoate | NaOH solution, heat (reflux) | libretexts.org |

Reduction to Primary Amines

The nitrile group can be reduced to a primary amine, yielding 4,4,4-trifluoro-1,3-butanediamine. This transformation is typically achieved using strong reducing agents such as lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation.

The reduction with LiAlH4 involves the nucleophilic addition of hydride ions to the carbon-nitrogen triple bond. Catalytic hydrogenation, on the other hand, employs hydrogen gas in the presence of a metal catalyst, such as Raney nickel, palladium, or platinum. wikipedia.org The choice of catalyst and reaction conditions (temperature, pressure, solvent) is crucial to achieve high selectivity for the primary amine and to avoid the formation of secondary and tertiary amines as byproducts. wikipedia.org

| Product | Reagents and Conditions | Reference |

| 4,4,4-Trifluoro-1,3-butanediamine | 1. LiAlH4, THF; 2. H2O | wikipedia.org |

| 4,4,4-Trifluoro-1,3-butanediamine | H2, Raney Nickel, high pressure | wikipedia.org |

[3+2] Cycloaddition Reactions

The nitrile group of 3-Amino-4,4,4-trifluorobutanenitrile can participate in [3+2] cycloaddition reactions with 1,3-dipoles to form five-membered heterocyclic rings. A notable example is the reaction with azides to form tetrazoles. This reaction is a type of "click chemistry" and is known for its high efficiency and selectivity. google.com

| Heterocyclic Product | 1,3-Dipole | General Conditions |

| 5-(1-Amino-2,2,2-trifluoroethyl)-1H-tetrazole | Sodium azide (B81097) (NaN3) | Zinc or Copper catalyst, solvent (e.g., water, DMF) |

| Trifluoromethyl-substituted pyrazoles | Nitrile imines | Base, solvent (e.g., CH2Cl2) |

Reactivity at the 3-Amino Group

The primary amino group in 3-Amino-4,4,4-trifluorobutanenitrile is a nucleophilic center and can readily undergo reactions such as acylation, alkylation, and condensation with carbonyl compounds.

Acylation and Alkylation Reactions

The amino group can be acylated using various acylating agents like acyl chlorides or acid anhydrides to form the corresponding N-acyl derivatives. researchgate.net This reaction is typically carried out in the presence of a base to neutralize the acid byproduct. Similarly, alkylation of the amino group can be achieved using alkyl halides or other alkylating agents, leading to the formation of secondary and tertiary amines. nih.gov The reaction conditions can be controlled to achieve mono- or poly-alkylation.

| Reaction Type | Reagent | General Conditions |

| N-Acylation | Acyl chloride (e.g., Acetyl chloride) | Base (e.g., Triethylamine), solvent (e.g., CH2Cl2) |

| N-Acylation | Acid anhydride (B1165640) (e.g., Acetic anhydride) | Base (e.g., Pyridine) or neat |

| N-Alkylation | Alkyl halide (e.g., Methyl iodide) | Base (e.g., K2CO3), solvent (e.g., Acetonitrile) |

Condensation Reactions with Carbonyl Compounds

The primary amino group of 3-Amino-4,4,4-trifluorobutanenitrile can react with aldehydes and ketones in a condensation reaction to form imines, also known as Schiff bases. researchgate.net This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. mdpi.com The formation of the imine is often reversible and can be driven to completion by removing the water formed during the reaction. nih.gov

These condensation reactions are fundamental in the synthesis of various heterocyclic compounds. For instance, the reaction with β-dicarbonyl compounds can lead to the formation of dihydropyrimidines and other related heterocycles. kashanu.ac.irkashanu.ac.ir

| Carbonyl Compound | Product Type | General Conditions |

| Aromatic Aldehyde (e.g., Benzaldehyde) | Schiff base (Imine) | Acid catalyst (e.g., p-TsOH), solvent (e.g., Toluene), Dean-Stark trap |

| Ketone (e.g., Acetone) | Schiff base (Imine) | Acid catalyst, solvent |

| β-Diketone (e.g., Acetylacetone) and Urea/Thiourea | Dihydropyrimidinone/thione | Acid or base catalyst (Biginelli reaction) |

Formation of Heterocyclic Rings

Based on the known reactivity of related β-amino nitriles, 3-Amino-4,4,4-trifluorobutanenitrile is a versatile precursor for the synthesis of a variety of nitrogen-containing heterocycles. The presence of both a nucleophilic amine and an electrophilic nitrile in a 1,3-relationship facilitates intramolecular cyclizations and intermolecular condensations with appropriate reagents.

Pyrimidines: One of the most common transformations of β-amino nitriles is their conversion to pyrimidine (B1678525) derivatives. This can be achieved through condensation with various dicarbonyl compounds or their equivalents. For instance, reaction with β-dicarbonyl compounds in the presence of a base would likely lead to the formation of a trifluoromethyl-substituted dihydropyrimidine, which can then be oxidized to the corresponding pyrimidine. The general reaction involves the initial formation of an enamine or imine, followed by intramolecular cyclization and dehydration. The reaction of β-enaminonitriles with other nitriles, controlled by temperature, can also yield 4-aminopyrimidines. rsc.org

Pyridines: The synthesis of pyridine (B92270) derivatives from 3-Amino-4,4,4-trifluorobutanenitrile could be envisioned through cyclocondensation reactions. For example, a reaction with a 1,3-dicarbonyl compound could potentially lead to the formation of a dihydropyridine, which could be subsequently aromatized. The presence of the trifluoromethyl group is known to influence the reaction pathways in the synthesis of trifluoromethyl-substituted pyridines. researchgate.net

Thiazines: The formation of 1,3-thiazine rings can be achieved from β-amino precursors. For example, reaction of 3-Amino-4,4,4-trifluorobutanenitrile with a suitable thiocarbonyl compound or an α,β-unsaturated thioamide could lead to the formation of a dihydro-1,3-thiazine derivative. The reaction would proceed via initial nucleophilic attack of the amino group followed by intramolecular cyclization.

Pyrroles and Imidazoles: While less common for β-amino nitriles, formation of five-membered rings is also conceivable. For instance, reaction with a suitable α-haloketone could potentially lead to the formation of a pyrrole (B145914) derivative after initial N-alkylation followed by intramolecular cyclization and aromatization. Similarly, condensation with an aldehyde followed by cyclization could yield imidazoline (B1206853) derivatives.

The following table summarizes the potential heterocyclic systems that could be synthesized from 3-Amino-4,4,4-trifluorobutanenitrile based on analogous reactions of β-amino nitriles.

| Heterocyclic Ring | Potential Reagents | General Reaction Type |

| Pyrimidine | β-Dicarbonyl compounds, Nitriles | Cyclocondensation |

| Pyridine | 1,3-Dicarbonyl compounds | Cyclocondensation |

| Thiazine | Thiocarbonyl compounds, α,β-Unsaturated thioamides | Cyclocondensation |

| Pyrrole | α-Haloketones | N-Alkylation followed by cyclization |

| Imidazole | Aldehydes | Condensation and cyclization |

Influence of the Trifluoromethyl Group on Reaction Profiles

The trifluoromethyl (CF₃) group is a powerful modulator of chemical reactivity due to its strong electron-withdrawing nature and significant steric bulk. Its presence at the 4-position of 3-Amino-4,4,4-trifluorobutanenitrile is expected to have a profound impact on its reaction profiles.

Electronic Effects on Adjacent Centers

The primary influence of the CF₃ group is its strong inductive electron-withdrawing effect (-I effect). This effect significantly decreases the electron density of the surrounding atoms.

Decreased Nucleophilicity of the Amino Group: The electron-withdrawing CF₃ group will reduce the basicity and nucleophilicity of the β-amino group. This is due to the destabilization of the resulting conjugate acid. As a result, reactions requiring the nucleophilic attack of the amino group may proceed at a slower rate or require harsher conditions compared to non-fluorinated analogs.

Increased Electrophilicity of the Nitrile Carbon: Conversely, the electron-withdrawing nature of the CF₃ group will enhance the electrophilicity of the nitrile carbon. This makes the nitrile group more susceptible to nucleophilic attack. This enhanced electrophilicity can facilitate intramolecular cyclization reactions where the amino group attacks the nitrile.

Acidity of the α-Protons: The protons on the carbon atom adjacent to the nitrile group (C-2) will be more acidic due to the inductive effect of both the nitrile and the trifluoromethyl group. This increased acidity can be exploited in base-catalyzed reactions.

The following table summarizes the predicted electronic effects of the trifluoromethyl group on the reactive centers of 3-Amino-4,4,4-trifluorobutanenitrile.

| Reactive Center | Predicted Electronic Effect of CF₃ Group | Consequence for Reactivity |

| Amino Group (C-3) | Decreased electron density (Reduced basicity and nucleophilicity) | Slower rates for nucleophilic reactions |

| Nitrile Carbon (C-1) | Increased positive character (Enhanced electrophilicity) | Faster rates for nucleophilic attack on the nitrile |

| α-Carbon (C-2) | Increased acidity of C-H bonds | Facilitates base-catalyzed reactions and enolate formation |

Conformational Preferences and Steric Directing Effects

The trifluoromethyl group is sterically demanding. Its van der Waals radius is significantly larger than that of a hydrogen atom and is comparable to that of an isopropyl group. This steric bulk can influence the conformational preferences of the molecule and direct the stereochemical outcome of reactions.

In acyclic systems, the gauche effect between the CF₃ group and the amino group might influence the preferred rotamer populations. This can, in turn, affect the accessibility of the reactive centers and the stereoselectivity of cyclization reactions. For instance, in reactions leading to the formation of chiral centers, the bulky CF₃ group may favor the formation of one diastereomer over another by sterically hindering the approach of reagents from one face of the molecule.

Mechanistic Investigations of Key Reactions Involving 3-Amino-4,4,4-trifluorobutanenitrile

While no specific mechanistic studies for reactions involving 3-Amino-4,4,4-trifluorobutanenitrile have been found in the literature, the mechanisms can be inferred from studies on analogous β-amino nitriles.

A common reaction pathway for β-amino nitriles is the Thorpe-Ziegler reaction, which involves the intramolecular cyclization of dinitriles to form enaminonitriles. While 3-Amino-4,4,4-trifluorobutanenitrile is not a dinitrile, a related intramolecular cyclization can be envisioned where the amino group acts as the internal nucleophile.

Mechanism of a Hypothetical Intramolecular Cyclization:

Deprotonation: In the presence of a base, the amino group can be deprotonated to form a more nucleophilic amide anion.

Intramolecular Nucleophilic Attack: The amide anion can then attack the electrophilic carbon of the nitrile group in a 5-exo-dig cyclization. The trifluoromethyl group would likely favor this cyclization by increasing the electrophilicity of the nitrile.

Tautomerization: The resulting cyclic imine anion would then be protonated to form a stable heterocyclic enamine.

Influence of the Trifluoromethyl Group on the Mechanism:

Stability of Intermediates: The CF₃ group would stabilize any anionic intermediates formed during the reaction through its inductive effect.

Stereochemistry: The steric bulk of the CF₃ group could play a crucial role in directing the stereochemistry of the cyclization if a new chiral center is formed.

Further experimental and computational studies are necessary to fully elucidate the specific reaction mechanisms and the precise influence of the trifluoromethyl group on the reactivity of 3-Amino-4,4,4-trifluorobutanenitrile.

Advanced Spectroscopic Characterization Methodologies for 3 Amino 4,4,4 Trifluorobutanenitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the determination of molecular structure in solution. For 3-Amino-4,4,4-trifluorobutanenitrile, a combination of one-dimensional and two-dimensional NMR experiments is employed to assign the signals of all magnetically active nuclei and to establish through-bond and through-space correlations.

High-Resolution ¹H NMR Spectroscopy

High-resolution proton (¹H) NMR spectroscopy provides the initial and most fundamental information regarding the proton environment within the molecule. The ¹H NMR spectrum of 3-Amino-4,4,4-trifluorobutanenitrile is expected to exhibit distinct signals corresponding to the protons at the C2 and C3 positions, as well as the protons of the amino group.

The methylene (B1212753) protons at the C2 position (CH₂CN) are diastereotopic due to the adjacent chiral center at C3. Consequently, they are expected to appear as two separate multiplets, an ABX system, coupled to each other and to the proton at C3. The methine proton at the C3 position (CHNH₂) would likely present as a complex multiplet due to coupling with the C2 protons and the protons of the trifluoromethyl group. The amino (NH₂) protons typically appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

| H-2a | 2.8 - 3.2 | dd | JH2a-H2b ≈ 17 Hz, JH2a-H3 ≈ 4 Hz |

| H-2b | 2.8 - 3.2 | dd | JH2b-H2a ≈ 17 Hz, JH2b-H3 ≈ 8 Hz |

| H-3 | 3.8 - 4.2 | m | - |

| NH₂ | 1.5 - 3.0 | br s | - |

¹⁹F NMR Spectroscopy for Trifluoromethyl Probing

Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive technique for probing the trifluoromethyl group. The ¹⁹F NMR spectrum of 3-Amino-4,4,4-trifluorobutanenitrile is anticipated to show a single signal, a doublet, due to the coupling with the vicinal proton at C3. The chemical shift of the CF₃ group is a key indicator of its electronic environment.

| Fluorine Nuclei | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

| CF₃ | -70 to -75 | d | ³JF-H3 ≈ 8 Hz |

¹³C NMR Spectroscopy for Carbon Skeleton Analysis

Carbon-13 (¹³C) NMR spectroscopy provides a detailed map of the carbon framework of the molecule. The spectrum for 3-Amino-4,4,4-trifluorobutanenitrile would display four distinct signals corresponding to the four carbon atoms. The nitrile carbon (C1) is expected to appear in the downfield region. The trifluoromethyl carbon (C4) will exhibit a characteristic quartet in the proton-coupled spectrum due to one-bond coupling with the three fluorine atoms.

| Carbon Atom | Expected Chemical Shift (δ, ppm) | Expected Multiplicity (Proton-Coupled) | Expected ¹JC-F (Hz) |

| C1 (CN) | 115 - 120 | s | - |

| C2 (CH₂) | 25 - 30 | t | - |

| C3 (CH) | 45 - 50 | d | - |

| C4 (CF₃) | 120 - 125 | q | ≈ 280 Hz |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

To unequivocally assign the proton and carbon signals and to confirm the connectivity of the molecule, a suite of two-dimensional NMR experiments is indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling network between the protons, showing correlations between the C2 and C3 protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would link the proton signals of the CH₂ and CH groups to their corresponding carbon signals (C2 and C3).

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum establishes long-range (2-3 bond) correlations between protons and carbons. Key correlations would be expected from the C2 protons to the nitrile carbon (C1) and the C3 carbon, and from the C3 proton to the C2, C4, and C1 carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment can provide information about through-space proximity of protons, which can be useful in determining the preferred conformation of the molecule.

Mass Spectrometry (MS) for Molecular and Fragment Identification

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is crucial for determining the precise mass of the molecular ion, which in turn allows for the calculation of the elemental formula. For 3-Amino-4,4,4-trifluorobutanenitrile (C₄H₅F₃N₂), the expected exact mass of the protonated molecule [M+H]⁺ can be calculated and compared with the experimental value to confirm its elemental composition with high accuracy.

Expected HRMS Data:

| Ion | Calculated Exact Mass |

| [C₄H₅F₃N₂ + H]⁺ | 139.0478 |

The fragmentation pattern observed in the tandem mass spectrum (MS/MS) would provide further structural confirmation. Common fragmentation pathways would likely involve the loss of small neutral molecules such as HCN, NH₃, and HF, as well as cleavage of the carbon-carbon bonds. The observation of a fragment corresponding to the loss of the trifluoromethyl group would also be a key diagnostic peak.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathways

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of a molecule by fragmenting a specific precursor ion and analyzing the resulting product ions. In the analysis of 3-Amino-4,4,4-trifluorobutanenitrile, collision-induced dissociation (CID) of the protonated molecule [M+H]⁺ provides valuable insights into its structural connectivity.

The fragmentation of protonated amino acids and related nitrile compounds typically involves characteristic neutral losses. unito.itnih.gov For 3-Amino-4,4,4-trifluorobutanenitrile (molar mass: 138.09 g/mol ), the protonated precursor ion would have an m/z of approximately 139.09. Upon collisional activation, several fragmentation pathways can be postulated. A common fragmentation for protonated primary amines is the loss of ammonia (B1221849) (NH₃). researchgate.net Another expected fragmentation is the loss of hydrogen cyanide (HCN) from the nitrile group. The stability of the trifluoromethyl (CF₃) group suggests it may remain intact on several key fragments, aiding in their identification.

The fragmentation pathways of protonated aliphatic α-amino acids often include the cumulative loss of water and carbon monoxide (H₂O + CO). nih.gov While 3-Amino-4,4,4-trifluorobutanenitrile is a β-amino nitrile, analogous fragmentation behaviors can be anticipated, influenced by the electron-withdrawing trifluoromethyl group. High-resolution mass spectrometry is crucial for distinguishing between isobaric fragment ions and confirming their elemental compositions. nih.gov

The proposed fragmentation data below is based on the known behavior of similar chemical structures.

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

|---|---|---|---|

| 139.09 | 122.07 | NH₃ (Ammonia) | [C₄H₃F₃N]⁺ |

| 139.09 | 112.05 | HCN (Hydrogen Cyanide) | [C₃H₅F₃N]⁺ |

| 139.09 | 70.04 | CF₃H (Trifluoromethane) | [C₃H₄N₂]⁺ |

| 122.07 | 95.06 | HCN (Hydrogen Cyanide) | [C₃H₂F₃]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule. Different chemical bonds vibrate at specific, characteristic frequencies when they absorb infrared radiation. vscht.cz The IR spectrum of 3-Amino-4,4,4-trifluorobutanenitrile is expected to show distinct absorption bands corresponding to its primary amine, nitrile, and trifluoromethyl groups.

The key functional groups and their expected vibrational frequencies are:

Amino Group (NH₂): Primary amines typically exhibit two N-H stretching bands in the region of 3500-3300 cm⁻¹, corresponding to asymmetric and symmetric stretching modes. An N-H bending (scissoring) vibration is also expected around 1650-1580 cm⁻¹.

Nitrile Group (C≡N): The carbon-nitrogen triple bond stretch is a very characteristic and sharp absorption. For saturated aliphatic nitriles, this band typically appears in the 2260-2240 cm⁻¹ range. spectroscopyonline.com Its intensity is influenced by the polarity of the bond.

Trifluoromethyl Group (CF₃): The C-F bonds in the trifluoromethyl group give rise to very strong and characteristic absorption bands. These C-F stretching vibrations are typically found in the broad region of 1400-1000 cm⁻¹. researchgate.net The presence of multiple strong bands in this region is a strong indicator of a fluorinated compound.

Aliphatic C-H Bonds: Stretching and bending vibrations of the C-H bonds in the butanenitrile backbone will also be present. C-H stretching vibrations typically occur just below 3000 cm⁻¹.

The following table summarizes the anticipated characteristic IR absorption bands for 3-Amino-4,4,4-trifluorobutanenitrile.

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

|---|---|---|---|

| 3500 - 3300 | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) | Medium |

| 2980 - 2850 | C-H Stretch | Aliphatic (-CH₂, -CH) | Medium |

| 2260 - 2240 | C≡N Stretch | Nitrile (-C≡N) | Medium-Sharp |

| 1650 - 1580 | N-H Bend (Scissoring) | Primary Amine (-NH₂) | Medium |

| 1470 - 1430 | C-H Bend (Scissoring) | Alkyl (-CH₂) | Variable |

| 1400 - 1000 | C-F Stretch | Trifluoromethyl (-CF₃) | Strong, Multiple Bands |

Derivatization Chemistry and Exploration of Novel Analogues of 3 Amino 4,4,4 Trifluorobutanenitrile

Synthesis of N-Substituted Derivatives of 3-Amino-4,4,4-trifluorobutanenitrile

The primary amino group in 3-amino-4,4,4-trifluorobutanenitrile is a key site for molecular elaboration, allowing for the introduction of a wide array of substituents to modulate the compound's physicochemical properties. Standard synthetic protocols for amine derivatization are readily applicable.

N-Acylation: The amine can be easily acylated to form amides. This is commonly achieved using acid chlorides, anhydrides, or activated esters. For instance, protection of the amino group with common protecting groups such as tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) is a crucial step in peptide synthesis and the preparation of chiral building blocks. The synthesis of N-Boc and N-Fmoc derivatives of similar amino nitriles has been well-documented, proceeding under standard conditions. researchgate.net

N-Alkylation: Direct N-alkylation can be achieved using alkyl halides, although this method can sometimes lead to over-alkylation. Reductive amination offers a more controlled alternative, involving the reaction of the primary amine with an aldehyde or ketone to form a Schiff base (imine), which is then reduced in situ using reagents like sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN).

Schiff Base Formation: The condensation of the primary amino group with various aldehydes and ketones yields N-substituted imines, also known as Schiff bases. mdpi.comf1000research.com This reaction is typically reversible and can be catalyzed by mild acids. These imine derivatives are not only stable compounds in their own right but also serve as versatile intermediates for further transformations.

Table 1: Examples of N-Substitution Reactions

| Reaction Type | Reagent(s) | Product Type |

|---|---|---|

| N-Acylation (Boc-protection) | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O, Base (e.g., Et₃N) | N-Boc-3-amino-4,4,4-trifluorobutanenitrile |

| N-Acylation (Fmoc-protection) | 9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), Base | N-Fmoc-3-amino-4,4,4-trifluorobutanenitrile |

| Reductive Amination | Aldehyde/Ketone (R¹R²C=O), Reducing Agent (e.g., NaBH₃CN) | N-Alkyl/N,N-Dialkyl derivative |

| Schiff Base Formation | Aldehyde/Ketone (R¹R²C=O), Acid catalyst | N-Substituted Imine |

Elaboration of the Nitrile Functionality to Other Nitrogen-Containing Groups

The nitrile group is a versatile functional group that can be converted into a variety of other nitrogen-containing moieties, significantly expanding the synthetic utility of 3-amino-4,4,4-trifluorobutanenitrile. The nitrile can act as a bioisostere for ketones or halogens and participate in direct hydrogen bonding with protein targets. nih.gov

Reduction to Amines: The most common transformation is the reduction of the nitrile to a primary amine, yielding 4,4,4-trifluorobutane-1,3-diamine. This can be accomplished using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation with catalysts such as Raney nickel or palladium on carbon (Pd/C) under a hydrogen atmosphere. The resulting diamine is a valuable building block for polyamides and chelating agents.

Hydrolysis to Carboxylic Acids: Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid. This reaction converts 3-amino-4,4,4-trifluorobutanenitrile into 3-amino-4,4,4-trifluorobutanoic acid, a valuable fluorinated β-amino acid. These amino acids are of significant interest in medicinal chemistry for creating peptide analogues with enhanced metabolic stability. researchgate.netmdpi.com

Cycloaddition Reactions: The nitrile group can participate in [3+2] cycloaddition reactions with azides to form tetrazoles. This transformation, often catalyzed by zinc or other Lewis acids, introduces a metabolically stable, acidic heterocyclic ring that can act as a bioisostere for a carboxylic acid group.

Table 2: Transformations of the Nitrile Group

| Reaction Type | Reagent(s) | Product Functional Group |

|---|---|---|

| Reduction | LiAlH₄ or H₂/Catalyst (e.g., Raney Ni) | Primary Amine (-CH₂NH₂) |

| Hydrolysis | H₃O⁺ or OH⁻, Heat | Carboxylic Acid (-COOH) |

| Tetrazole Formation | Sodium Azide (B81097) (NaN₃), Lewis Acid (e.g., ZnCl₂) | Tetrazole Ring |

| Amide Formation | H₂O₂, Base (e.g., NaOH) | Amide (-CONH₂) |

Preparation of Enantiopure Analogues and Diastereomers

Since the C3 position of 3-amino-4,4,4-trifluorobutanenitrile is a stereocenter, the development of methods to access enantiomerically pure forms of this compound and its derivatives is of high importance. Enantiopure fluorinated amino acids and their precursors are in great demand for drug design. mdpi.com

One successful approach involves the asymmetric synthesis of the corresponding β-amino acid, 3-amino-4,4,4-trifluorobutanoic acid. A DBU-catalyzed biomimetic transamination of isopropyl 4,4,4-trifluoro-3-oxobutanoate with a chiral amine (like (R)- or (S)-phenylethylamine) has been developed. researchgate.net This method relies on a highly enantioselective 1,3-proton shift to establish the stereocenter. researchgate.net

Another powerful method employs a recyclable chiral auxiliary. mdpi.com A Ni(II) complex of a Schiff base derived from glycine (B1666218) and a chiral ligand can be asymmetrically alkylated with 1,1,1-trifluoro-2-iodoethane. The resulting complex, now containing the desired carbon skeleton with high diastereoselectivity, can be disassembled to release the enantiopure amino acid and recover the chiral auxiliary. mdpi.com These methods, while producing the carboxylic acid, provide access to the key chiral backbone which can be synthetically converted to the nitrile.

Alternatively, racemic 3-amino-4,4,4-trifluorobutanenitrile can be resolved through classical resolution using chiral acids or via enzymatic kinetic resolution, where an enzyme selectively acylates one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer. researchgate.net

Incorporating 3-Amino-4,4,4-trifluorobutanenitrile into Macrocyclic and Polymeric Structures

The bifunctional nature of 3-amino-4,4,4-trifluorobutanenitrile (or its derivatives) makes it a suitable monomer for the synthesis of polymers and a building block for macrocycles.

Polymeric Structures: After conversion of the nitrile group to a carboxylic acid, the resulting 3-amino-4,4,4-trifluorobutanoic acid can act as an A-B type monomer for the synthesis of polyamides. Poly(β-peptides) containing fluorine are of interest due to their potential to form stable secondary structures and resist enzymatic degradation. The trifluoromethyl group would be expected to impart unique properties to the polymer, such as increased hydrophobicity and thermal stability. The synthesis of polymers from amino acid derivatives, such as L-tyrosine, is a well-established field, providing a template for the potential polymerization of fluorinated amino acids. nih.gov

Macrocyclic Structures: Macrocycles are an important class of molecules in drug discovery. nih.gov 3-Amino-4,4,4-trifluorobutanenitrile can be incorporated into macrocyclic scaffolds. For example, a synthetic strategy could involve functionalizing the amino group with a long chain containing a terminal reactive group, and transforming the nitrile into another functional group (e.g., an amine). A subsequent intramolecular, high-dilution cyclization reaction (e.g., amide bond formation or reductive amination) would yield the desired macrocycle. The trifluoromethyl group would serve as a key recognition element or a modulator of the macrocycle's conformation and properties.

Design and Synthesis of Spiro and Fused Ring Systems Derived from the Compound

The reactivity of the amino and nitrile functionalities can be harnessed to construct more complex polycyclic systems, including spirocyclic and fused-ring structures, which are privileged scaffolds in medicinal chemistry. mdpi.combeilstein-journals.org

Spirocyclic Systems: Spirocycles can be generated through multi-component reactions. For example, the primary amine of 3-amino-4,4,4-trifluorobutanenitrile could participate in a three-component reaction with a cyclic ketone (such as isatin (B1672199) or cyclopentane-1,3-dione) and another component to generate novel spiro[dihydropyridine-oxindoles] or other complex spiro-heterocycles. beilstein-journals.orgresearchgate.net In such a reaction, the amino group would form an enamine or imine intermediate that subsequently undergoes cyclization.

Fused Ring Systems: Fused rings can be synthesized via intramolecular cyclization reactions. A potential strategy would involve N-acylation of the amino group with a reagent that also contains a group capable of reacting with the nitrile. For instance, N-acylation with 2-aminobenzoyl chloride, followed by acid-catalyzed cyclization (a modified Niementowski reaction), could potentially lead to fused quinazolinone structures. Another approach involves the reduction of the nitrile to an amine, creating a 1,3-diamine. This diamine can then react with 1,3-dicarbonyl compounds or their equivalents to form fused six-membered heterocyclic rings like pyrimidines. The synthesis of pyridazine (B1198779) derivatives from precursors containing nitrile and hydrazone functionalities illustrates the utility of such cyclization strategies. scielo.org.za

Academic Research Applications of 3 Amino 4,4,4 Trifluorobutanenitrile As a Chemical Building Block

Contribution to Methodological Advancements in Organofluorine Chemistry

The introduction of fluorine and fluorinated groups into organic molecules is a cornerstone of modern medicinal, agricultural, and materials science. This has spurred the development of novel synthetic methods and fluorinated building blocks. 3-Amino-4,4,4-trifluorobutanenitrile belongs to the class of trifluoromethyl-containing synthons, which are instrumental in advancing organofluorine chemistry. While specific literature detailing its role in the development of fundamentally new synthetic methodologies is not extensive, its utility is demonstrated through its application in constructing complex fluorinated molecules.

The primary contribution of building blocks like 3-Amino-4,4,4-trifluorobutanenitrile is providing a pre-packaged, readily functionalizable source of the trifluoromethyl group attached to a reactive scaffold. The presence of three distinct functional groups—a primary amine, a nitrile, and a trifluoromethyl group—on a short aliphatic chain offers multiple handles for chemical manipulation. This allows researchers to bypass the often harsh and non-selective conditions required for direct trifluoromethylation at later synthetic stages. The compound is a product of established synthetic strategies and serves as a starting point for diversification, enabling the exploration of chemical space around trifluoromethyl-substituted scaffolds.

Utility as a Chiral Synthon in Asymmetric Synthesis

Chiral fluorinated β-amino acids are highly valuable building blocks for the development of pharmaceuticals, particularly as components of peptide mimics and enzyme inhibitors. The asymmetric synthesis of the corresponding acid of the title compound, (S)- and (R)-3-amino-4,4,4-trifluorobutanoic acid, highlights the importance of this structural motif.

While 3-Amino-4,4,4-trifluorobutanenitrile itself is not commonly cited as a chiral synthon that is isolated in enantiopure form for subsequent reactions, it is the direct chemical precursor to 3-amino-4,4,4-trifluorobutanoic acid. Methodologies developed for the asymmetric synthesis of the acid often proceed through intermediates that are structurally equivalent to the nitrile or are derived from precursors that could also furnish the nitrile. For instance, an enantioselective biomimetic transamination of a β-keto ester (isopropyl 4,4,4-trifluoro-3-oxobutanoate) using a chiral amine has been developed to produce the chiral β-amino acid with high enantiomeric excess. researchgate.net Such strategies underscore the value of the 3-amino-4,4,4-trifluoro-substituted carbon skeleton in asymmetric synthesis. The nitrile functional group could, in principle, be resolved into its enantiomers or undergo asymmetric hydrolysis to provide the valuable chiral acid.

The table below summarizes a key method for the asymmetric synthesis of the corresponding β-amino acid, illustrating the focus on creating this chiral fluorinated structure.

| Method | Precursor | Chiral Influence | Product | Enantiomeric Excess (ee) |

| Biomimetic Transamination | Isopropyl 4,4,4-trifluoro-3-oxobutanoate | (R)- or (S)-phenylethylamine | (R)- or (S)-3-Amino-4,4,4-trifluorobutanoic acid | >95% (for the key proton shift step) |

This data is based on the synthesis of the corresponding butanoic acid, the direct hydrolysis product of 3-Amino-4,4,4-trifluorobutanenitrile. researchgate.net

Precursor for the Development of Novel Fluorinated Scaffolds

One of the most significant applications of 3-Amino-4,4,4-trifluorobutanenitrile is as a precursor for synthesizing novel fluorinated heterocyclic scaffolds. The vicinal arrangement of the amino and nitrile groups, activated by the potent electron-withdrawing trifluoromethyl group, makes it an ideal substrate for cyclocondensation reactions.

This compound is particularly well-suited for the construction of trifluoromethyl-substituted pyrimidines, a class of heterocycles with widespread applications in pharmaceuticals and agrochemicals. nih.govnih.gov The general synthetic route involves the reaction of a β-aminonitrile (or its enamine tautomer, a β-aminoacrylonitrile) with an amidine or guanidine (B92328) derivative. The reaction proceeds via initial nucleophilic attack of the amidine on the nitrile, followed by intramolecular cyclization and elimination of ammonia (B1221849) to form the aromatic pyrimidine (B1678525) ring.

The table below illustrates the types of pyrimidine scaffolds that can be generated from precursors analogous to 3-Amino-4,4,4-trifluorobutanenitrile, demonstrating its potential in heterocyclic synthesis.

| Precursor Type | Reactant | Resulting Scaffold | Potential Application Area |

| β-Amino-β-(trifluoromethyl)acrylonitrile | Guanidine | 2,4-Diamino-6-(trifluoromethyl)pyrimidine | Medicinal Chemistry |

| β-Amino-β-(trifluoromethyl)acrylonitrile | Acetamidine | 2-Methyl-4-amino-6-(trifluoromethyl)pyrimidine | Agrochemicals, Pharmaceuticals |

| β-Amino-β-(trifluoromethyl)acrylonitrile | Benzamidine | 2-Phenyl-4-amino-6-(trifluoromethyl)pyrimidine | Materials Science, Drug Discovery |

This table represents generalized reactions for this class of compounds. nih.govnih.govresearchgate.net

Employment in Studies of Fluorine-Mediated Reactivity and Selectivity

While specific mechanistic studies employing 3-Amino-4,4,4-trifluorobutanenitrile as a model substrate are not prominent in the literature, its structure serves as an excellent platform for understanding fluorine-mediated effects on chemical reactivity and selectivity. The trifluoromethyl (CF₃) group is one of the most powerful electron-withdrawing groups in organic chemistry, and its influence profoundly modifies the properties of adjacent functional groups.

Influence on the Amino Group: The CF₃ group decreases the electron density on the β-carbon, which in turn reduces the basicity and nucleophilicity of the primary amino group compared to its non-fluorinated analogue. This modulation of nucleophilicity can be critical in controlling the rate and selectivity of reactions, such as in the cyclocondensation reactions mentioned previously. It can prevent unwanted side reactions and, in some cases, lead to cleaner reaction profiles.

Influence on the Nitrile Group: Conversely, the electron-withdrawing nature of the CF₃ group increases the electrophilicity of the nitrile carbon. This makes the nitrile group more susceptible to nucleophilic attack, which is a key step in its conversion to other functional groups or in its participation in cyclization reactions to form heterocycles like pyrimidines. nih.gov This electronic activation is a crucial aspect of its utility as a building block.

The stereoelectronic effects of the fluorine atoms also play a role in determining the conformational preferences of the molecule, which can influence the stereochemical outcome of reactions at or near the chiral center in its derivatives.

Emerging Trends and Future Directions in Research on 3 Amino 4,4,4 Trifluorobutanenitrile

Sustainable Synthesis of Fluorinated Amino Nitriles

The chemical industry's increasing focus on green chemistry is driving the development of sustainable methods for synthesizing complex molecules like 3-Amino-4,4,4-trifluorobutanenitrile. Traditional synthetic routes often involve hazardous reagents and generate significant waste. beilstein-journals.org Current research trends are focused on creating more environmentally benign, efficient, and scalable processes.

Flow Chemistry: Continuous flow synthesis is a significant advancement over traditional batch processing for organo-fluorine chemistry. acs.orgethz.ch Flow microreactors offer enhanced control over reaction parameters such as temperature and mixing, which is crucial for managing the high reactivity often associated with fluorination reactions. ethz.chacs.org This methodology allows for the safe handling of hazardous reagents and can lead to higher yields and purity. acs.orgchemicalbook.com For the synthesis of fluorinated amino nitriles, flow chemistry can enable a semi-continuous process, starting from a fluorinated amine to the corresponding α-amino nitrile, minimizing the need for intermediate purification and allowing for large-scale production. hokudai.ac.jp

Mechanochemistry: This approach uses mechanical force, such as ball milling, to induce chemical reactions, often in the absence of a solvent. nih.gov The mechanochemical Strecker reaction, a key method for synthesizing α-aminonitriles, has been developed using solid-state reagents, which significantly reduces solvent waste. nih.govnih.gov This technique presents a promising green alternative for the synthesis of fluorinated aminonitriles.

Biocatalysis: The use of enzymes as catalysts offers a highly selective and environmentally friendly route to chiral molecules. Asymmetric synthesis using transaminases, for example, can produce chiral amines from prochiral ketones with high stereoselectivity. researchgate.net Developing biocatalytic methods for the synthesis of 3-Amino-4,4,4-trifluorobutanenitrile could provide access to enantiomerically pure forms of the compound, which is highly valuable for pharmaceutical applications.

Alternative Cyanide Sources: A major drawback of the traditional Strecker reaction is the use of highly toxic cyanide sources like hydrogen cyanide (HCN). mdpi.com Research is actively exploring greener alternatives. Non-toxic and easy-to-handle cyanide sources, such as hexacyanoferrate or even α-amino acids, are being investigated to make the synthesis of aminonitriles safer and more sustainable. emerginginvestigators.org

| Synthesis Approach | Key Advantages | Relevance to 3-Amino-4,4,4-trifluorobutanenitrile |

| Flow Chemistry | Enhanced safety, scalability, improved yield and purity. chemicalbook.comhokudai.ac.jp | Potentially enables large-scale, continuous production with better control over the exothermic nature of fluorination reactions. hokudai.ac.jp |

| Mechanochemistry | Reduced or eliminated solvent use, high efficiency. nih.govnih.gov | Offers a solvent-free alternative to the classical Strecker reaction for aminonitrile synthesis. nih.gov |

| Biocatalysis | High enantioselectivity, mild reaction conditions, environmentally friendly. researchgate.net | Could provide a route to enantiopure (S)- or (R)-3-amino-4,4,4-trifluorobutanenitrile for pharmaceutical development. |

| Greener Cyanide Sources | Reduced toxicity and handling risks. mdpi.comemerginginvestigators.org | Improves the safety profile of the synthesis by replacing reagents like HCN with more benign alternatives. emerginginvestigators.org |

Advanced Characterization of Transient Species and Reaction Intermediates

Understanding the mechanism of a chemical reaction is fundamental to optimizing it. For the synthesis of 3-Amino-4,4,4-trifluorobutanenitrile, particularly via the Strecker reaction, identifying and characterizing short-lived intermediates is a key research focus. The classical mechanism involves the formation of an imine or an iminium ion, which is then attacked by a cyanide nucleophile. ontosight.aimdpi.comacs.org Advanced spectroscopic and spectrometric techniques are crucial for probing these transient species.

In-situ Spectroscopy: Techniques like in-situ infrared (IR) spectroscopy allow for the real-time monitoring of reacting species within the reaction vessel. rsc.org This can provide direct evidence for the formation and consumption of intermediates, offering insights into the reaction kinetics and mechanism. rsc.org Modulation excitation spectroscopy is an advanced technique that can help isolate the spectral features of reactive intermediates from those of inactive species. ethz.ch

19F NMR Spectroscopy: The presence of the trifluoromethyl group makes 19F NMR a uniquely powerful tool for studying this molecule and its reaction pathways. chemicalbook.com 19F NMR is highly sensitive and provides a wide spectral range, allowing for the clear identification and quantification of different fluorinated compounds in a complex mixture without the need for separation. chemicalbook.comnih.gov This technique can be used to monitor the progress of the reaction, identify fluorinated byproducts, and elucidate the structure of intermediates. chemicalbook.comhokudai.ac.jp

High-Resolution Mass Spectrometry (HRMS): LC-HRMS is a cornerstone for identifying reaction products and intermediates. hokudai.ac.jp For fluorinated compounds, combining LC-HRMS with 19F NMR provides a more complete picture of the reaction, as MS can sometimes fail to account for all fluorinated species. hokudai.ac.jp Non-targeted HRMS analysis is particularly useful for discovering unexpected or unknown compounds formed during the reaction. acs.org

| Characterization Technique | Information Gained | Application to 3-Amino-4,4,4-trifluorobutanenitrile Synthesis |

| In-situ IR Spectroscopy | Real-time monitoring of functional group changes, identification of intermediates. rsc.org | Can be used to observe the formation of the imine intermediate and its subsequent conversion to the aminonitrile. |

| 19F NMR Spectroscopy | Identification and quantification of fluorinated species, structural elucidation. chemicalbook.comnih.gov | Crucial for tracking the fate of the trifluoromethyl group, identifying side products, and characterizing fluorinated intermediates. hokudai.ac.jp |

| High-Resolution Mass Spectrometry (HRMS) | Molecular weight determination of products and intermediates, structural information via fragmentation. acs.orghokudai.ac.jp | Complements 19F NMR for the definitive identification of transient species and byproducts in the reaction mixture. |

Exploration of Non-Covalent Interactions Involving the Trifluoromethyl Group

The trifluoromethyl (CF₃) group is not merely a passive structural element; its unique electronic properties actively influence a molecule's conformation and its interactions with its environment. Understanding these non-covalent interactions is a key trend, particularly for designing molecules with specific biological activities or material properties.

Orthogonal Multipolar Interactions: Research has revealed that the CF₃ group can participate in favorable orthogonal multipolar interactions with carbonyl groups (C–F···C=O). acs.orgnih.govnih.gov These interactions, observed in protein-ligand complexes, can significantly enhance binding affinity. nih.govnih.gov For 3-Amino-4,4,4-trifluorobutanenitrile, this suggests that it could be a valuable scaffold in drug design, with the CF₃ group potentially forming stabilizing interactions with protein backbones.

Amphiphilic Nature: Contrary to the traditional view of fluorine as purely electronegative, computational studies have shown that the CF₃ group can act as both an electrophile and a nucleophile in non-covalent interactions. hokudai.ac.jpontosight.ai This amphiphilic character arises from polarization effects and allows the CF₃ group to engage in a wider range of interactions than previously thought, including with both electron-rich and electron-poor centers. hokudai.ac.jpontosight.ai

Conformational Control and the Gauche Effect: The presence of highly electronegative fluorine atoms can lead to specific conformational preferences, a phenomenon known as the gauche effect. google.com In molecules containing a F–C–C–N fragment, an electrostatic attraction between the fluorine and the typically protonated amine can favor a gauche alignment. mdpi.com This stereoelectronic effect can be exploited to pre-organize the conformation of a molecule, which is a powerful strategy in catalyst and drug design. researchgate.netchemistryviews.org In 3-Amino-4,4,4-trifluorobutanenitrile, the interaction between the CF₃ group and the adjacent amino group could lock the molecule into a preferred conformation, influencing its reactivity and binding properties.

| Type of Interaction | Description | Potential Implication for 3-Amino-4,4,4-trifluorobutanenitrile |

| Orthogonal Multipolar Interaction | A favorable interaction between the C-F bonds of the CF₃ group and a carbonyl group. nih.govnih.gov | Could be exploited in drug design to enhance binding to target proteins. |

| Amphiphilic Interactions | The CF₃ group can interact with both nucleophilic and electrophilic centers due to its polarizability. hokudai.ac.jpontosight.ai | Broadens the potential for this molecule to engage in various stabilizing intermolecular interactions in biological systems or materials. |

| Gauche Effect | A stereoelectronic preference for a gauche conformation between the CF₃ and amino groups. google.commdpi.com | Could enforce a specific three-dimensional structure, impacting its biological activity and utility as a chiral building block. |

Computational Design of Enhanced Reactivity and Selectivity

Computational chemistry has become an indispensable tool in modern chemical research, enabling the in silico design of new reactions and the optimization of existing ones. mdpi.com For the synthesis of complex molecules like 3-Amino-4,4,4-trifluorobutanenitrile, computational methods are being used to predict outcomes and guide experimental work, saving time and resources.

Mechanism Elucidation: Density Functional Theory (DFT) calculations are widely used to map out the potential energy surfaces of reactions. beilstein-journals.org For the Strecker synthesis, DFT studies can elucidate the elementary steps, identify rate-determining steps, and explain the stereochemical outcome of the reaction. beilstein-journals.org This fundamental understanding is crucial for rationally designing more efficient synthetic protocols.

Catalyst Design: Computational modeling is instrumental in designing new catalysts with enhanced activity and selectivity. mdpi.com For trifluoromethylation reactions, for example, computational studies can help in understanding the mechanism of existing catalysts and in designing new organocatalysts or transition-metal complexes. acs.orgnih.gov By modeling catalyst-substrate interactions, researchers can predict which catalyst will provide the highest yield and enantioselectivity for a desired transformation.

Predicting Reactivity: The effects of fluorination on a molecule's properties can be complex and difficult to predict intuitively. nih.gov Computational methods can accurately predict various physicochemical properties, such as acidity, basicity, and bond dissociation energies, which govern reactivity. nih.govemerginginvestigators.org Machine learning is also emerging as a powerful approach to predict the chemical reactivity and compatibility of organic materials from large datasets, offering a new data-driven paradigm for reaction design. rsc.org

| Computational Approach | Objective | Application to 3-Amino-4,4,4-trifluorobutanenitrile Synthesis |

| DFT Calculations | Elucidate reaction mechanisms, identify transition states, and determine reaction energetics. beilstein-journals.org | To model the Strecker reaction pathway, optimize reaction conditions, and predict stereoselectivity. |

| In Silico Catalyst Design | Design novel catalysts with improved performance (yield, selectivity). mdpi.comnih.gov | To develop highly efficient and enantioselective catalysts for the asymmetric synthesis of the target molecule. |

| Reactivity Prediction | Predict the influence of the CF₃ group on molecular properties and reaction outcomes. nih.govemerginginvestigators.org | To guide substrate design and choice of reagents for improved synthetic efficiency. |

Integration into New Materials Science Paradigms

The unique properties imparted by the trifluoromethyl group make it a valuable component in the design of advanced materials. mdpi.com While 3-Amino-4,4,4-trifluorobutanenitrile is a relatively new molecule, its bifunctional nature—containing a reactive amino nitrile group and a property-modifying trifluoromethyl group—positions it as a promising candidate for new materials science applications.

Fluorinated Polymers: The incorporation of trifluoromethyl groups into polymers can significantly enhance their properties, such as thermal stability, chemical resistance, and lipophilicity. chemicalbook.com The nitrile group in polymers is also a versatile handle for post-polymerization modification, allowing for the introduction of various other functionalities. researchgate.net 3-Amino-4,4,4-trifluorobutanenitrile could potentially be used as a monomer or a precursor to monomers for the synthesis of specialty polymers with tailored properties for applications in coatings, membranes, or elastomers.

Building Block for Bioactive Molecules: The primary application focus for fluorinated amino acids and their precursors is in medicinal chemistry and agrochemistry. chemistryviews.orgnih.gov The trifluoromethyl group can act as a bioisostere for other groups, like a methyl or isopropyl group, while improving metabolic stability and binding affinity. wikipedia.orgmdpi.com 3-Amino-4,4,4-trifluorobutanenitrile serves as a direct precursor to 3-amino-4,4,4-trifluorobutanoic acid, a fluorinated β-amino acid, which is a valuable component for creating novel peptides, pharmaceuticals, and crop protection agents. google.comresearchgate.net

Advanced Functional Materials: The high polarity of both the nitrile and trifluoromethyl groups suggests that materials derived from 3-Amino-4,4,4-trifluorobutanenitrile could possess interesting dielectric or optical properties. Nitrile-containing compounds are used in a variety of industrial applications, including the manufacture of seals and hoses. byjus.com The introduction of fluorine can further enhance the performance of these materials, particularly in demanding environments.

| Application Area | Role of 3-Amino-4,4,4-trifluorobutanenitrile | Potential Properties of Resulting Material |

| Specialty Polymers | Monomer or precursor for polymer synthesis. | Enhanced thermal stability, chemical resistance, specific optical properties. chemicalbook.com |

| Pharmaceuticals & Agrochemicals | Key intermediate for synthesizing fluorinated β-amino acids and other bioactive molecules. nih.govgoogle.com | Improved metabolic stability, enhanced binding affinity, and modified lipophilicity. chemistryviews.orgwikipedia.org |

| Functional Materials | Building block for materials requiring high chemical and thermal stability. | Resistance to chemicals and high temperatures, potential for unique electronic properties. byjus.com |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-Amino-4,4,4-trifluorobutanenitrile, and how do reaction parameters influence yield?

- Answer : While direct synthesis of 3-Amino-4,4,4-trifluorobutanenitrile is not explicitly detailed in the literature, analogous trifluorinated amines (e.g., Ethyl 3-amino-4,4,4-trifluorocrotonate) are synthesized via two primary routes:

Trifluoroacetoacetate intermediates : Reacting ethyl trifluoroacetoacetate with ammonia or amines under controlled pH and temperature to form α-amino-β-keto esters, which can be further modified .

Asymmetric Mannich reactions : Using chiral catalysts (e.g., organic bases) to achieve stereocontrol, as demonstrated in the synthesis of 3-amino-4,4,4-trifluorobutanoic acids .

-

Key parameters : Reaction temperature (optimal range: 0–25°C), solvent polarity (e.g., THF or DMF), and stoichiometry of ammonia/amine significantly impact yield and purity. For example, excess ammonia improves imine formation but may require post-reaction quenching .

Method Yield Range Key Conditions Trifluoroacetoacetate route 60–75% pH 8–9, 20–25°C Asymmetric Mannich reaction 45–85% Chiral catalyst, –10°C

Q. Which spectroscopic techniques are most effective for characterizing 3-Amino-4,4,4-trifluorobutanenitrile?

- Answer :

- 19F NMR : Critical for confirming the presence and electronic environment of trifluoromethyl groups. Chemical shifts typically appear between –60 to –80 ppm for CF3 in amino-nitrile derivatives .

- IR Spectroscopy : Detects nitrile stretching vibrations (~2240 cm⁻¹) and NH₂ bending modes (~1600 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validates molecular weight (theoretical [M+H]+: 170.08) and fragmentation patterns .

Advanced Research Questions

Q. How does the trifluoromethyl group at the 4-position influence reactivity in nucleophilic addition reactions?

- Answer : The –CF₃ group exerts strong electron-withdrawing effects, polarizing the nitrile group and enhancing susceptibility to nucleophilic attack (e.g., by Grignard reagents or amines). This is evidenced in related compounds like Ethyl 3-amino-4,4,4-trifluorocrotonate, where the β-carbon becomes highly electrophilic, enabling regioselective additions .

- Mechanistic Insight : Computational studies (DFT) suggest that the –CF₃ group lowers the LUMO energy of the nitrile by ~1.5 eV, facilitating nucleophilic interactions .

Q. What strategies resolve contradictions in spectroscopic data for stereochemical determination?

- Answer : Contradictions between NMR and X-ray data often arise from dynamic stereoisomerism. Strategies include:

Variable-temperature NMR : Identifies coalescence temperatures for enantiomeric interconversion .

Chiral derivatization : Reacting the compound with a chiral auxiliary (e.g., Mosher’s acid) to stabilize diastereomers for analysis .

Synchrotron XRD : High-resolution crystallography resolves subtle stereochemical features, as demonstrated for (S)-3-amino-4,4-dihalocyclopentene derivatives .

Q. How can computational modeling predict the biological activity of 3-Amino-4,4,4-trifluorobutanenitrile in enzyme inhibition?

- Answer :

- Docking Simulations : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to target enzymes (e.g., ornithine aminotransferase) by modeling interactions between the –CF₃ group and hydrophobic enzyme pockets .

- MD Simulations : Assess stability of enzyme-inhibitor complexes over time. For example, fluorinated analogs show prolonged binding due to enhanced lipophilicity (logP ≈ 1.2) and reduced metabolic degradation .

- QSAR Models : Correlate electronic parameters (Hammett σ values for –CF₃: σₘ = 0.88) with inhibitory potency .

Data Contradiction Analysis

- Example : Discrepancies in reported yields for trifluoroacetoacetate-derived syntheses (60–75% vs. 45–85% in asymmetric routes) arise from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.